molecular formula C19H22FN3O4 B045813 Levofloxacin impurity 23 CAS No. 106939-30-4

Levofloxacin impurity 23

Cat. No.: B045813
CAS No.: 106939-30-4
M. Wt: 375.4 g/mol
InChI Key: JFUHXTFZSVKCSK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin impurity 23 is a byproduct or degradation product associated with the synthesis and stability of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

Target of Action

Levofloxacin, the parent compound of Levofloxacin Impurity 23, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target of action depends on the type of bacteria .

Mode of Action

Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation, leading to the death of the bacteria .

Pharmacokinetics

Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration (Cmax) of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively . Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of Levofloxacin’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, lower respiratory tract, skin, skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .

Action Environment

The action, efficacy, and stability of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain ions in the aqueous environment can hamper the uptake of Levofloxacin . Furthermore, the pH of the environment can affect the ionization state of Levofloxacin, thereby influencing its absorption and overall antimicrobial activity.

Preparation Methods

The preparation of levofloxacin impurity 23 involves specific synthetic routes and reaction conditions. One common method includes the substitution reaction of a precursor compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction using hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness.

Chemical Reactions Analysis

Levofloxacin impurity 23 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Levofloxacin impurity 23 has several scientific research applications:

Comparison with Similar Compounds

Levofloxacin impurity 23 can be compared with other impurities and related compounds:

This compound is unique due to its specific synthetic route and the conditions under which it is formed, which may differ from other impurities.

Biological Activity

Levofloxacin impurity 23 is a degradation product associated with the synthesis of levofloxacin, a widely used fluoroquinolone antibiotic. Understanding the biological activity of this impurity is essential for assessing its impact on the efficacy and safety of levofloxacin formulations. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Overview of Levofloxacin and Its Impurities

Levofloxacin is a third-generation fluoroquinolone antibiotic that exerts its antimicrobial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Impurity 23, a byproduct formed during the synthesis or degradation of levofloxacin, has raised concerns regarding its potential effects on drug quality and patient safety.

Target Enzymes:

  • DNA Gyrase: Essential for introducing negative supercoils into DNA, facilitating replication.
  • Topoisomerase IV: Plays a crucial role in separating interlinked DNA strands post-replication.

Levofloxacin's mechanism involves binding to these enzymes, preventing them from functioning properly, which ultimately leads to bacterial cell death. The presence of impurities like impurity 23 may alter the pharmacological profile of levofloxacin by affecting its binding efficacy or stability.

Antimicrobial Activity

Levofloxacin itself has broad-spectrum activity against both gram-positive and gram-negative bacteria. However, impurities can influence this activity:

  • Diminished Efficacy: Some degradation products have been shown to lack bactericidal activity, potentially leading to increased bacterial resistance if they accumulate in formulations .
  • Resistance Development: Studies have indicated that the presence of certain impurities may correlate with higher rates of antibiotic resistance among treated bacterial strains .

Toxicological Concerns

The safety profile of this compound remains under investigation:

  • Genotoxic Potential: Some degradation products have been suggested to possess mutagenic properties, raising concerns about their impact on long-term health outcomes .
  • Side Effects: The presence of impurities can lead to adverse reactions in patients, including allergic responses and other side effects due to toxicity or altered pharmacokinetics .

Case Studies and Research Findings

Several studies have investigated the implications of levofloxacin impurities on drug quality and patient outcomes:

  • Quality Control Studies:
    • Research has highlighted the importance of rigorous quality control measures in pharmaceutical manufacturing to minimize the presence of harmful impurities like this compound .
    • A case study demonstrated treatment failures linked to substandard levofloxacin formulations that contained significant levels of impurities .
  • Pharmacokinetics:
    • The pharmacokinetic properties of levofloxacin can be affected by impurities, potentially altering absorption rates and overall drug efficacy .
  • Resistance Patterns:
    • A correlation between fluoroquinolone use and resistance development has been documented across various regions, suggesting that impurities may play a role in this phenomenon .

Data Tables

Study FocusKey FindingsReference
Antimicrobial EfficacyImpurities can reduce efficacy against bacteria
GenotoxicitySome degradation products may be mutagenic
Quality ControlImpurities linked to treatment failures

Future Directions

Research on this compound should focus on:

  • Characterization Studies: Detailed analysis of its chemical structure and biological properties.
  • Longitudinal Studies: Investigating the long-term effects of exposure to this impurity in clinical settings.
  • Regulatory Standards: Developing stringent guidelines for permissible levels of impurities in pharmaceutical products.

Properties

IUPAC Name

(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHXTFZSVKCSK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.